

# physical and chemical properties of 5-Hydrazinyl-2-methoxypyridine

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## Compound of Interest

Compound Name: 5-Hydrazinyl-2-methoxypyridine

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## An In-depth Technical Guide to 5-Hydrazinyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Hydrazinyl-2-methoxypyridine**. It includes detailed experimental protocols, key reactivity profiles, and spectral data to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

## Core Properties and Data

**5-Hydrazinyl-2-methoxypyridine**, also known by its IUPAC name (6-methoxypyridin-3-yl)hydrazine, is a substituted pyridine derivative.<sup>[1][2][3]</sup> Its structure incorporates a nucleophilic hydrazine group and a methoxy group on a pyridine ring, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds.<sup>[4]</sup>

## Physical and Chemical Properties

The key physical and chemical properties of **5-Hydrazinyl-2-methoxypyridine** are summarized below. This data is essential for handling, storage, and reaction planning.

Property	Value	Reference(s)
IUPAC Name	(6-methoxypyridin-3-yl)hydrazine	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	160664-95-9	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	139.16 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Off-white to yellow solid (typical for similar compounds)	
Melting Point	64 °C	
Boiling Point	283.5 - 284 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[4]</a>
Density	1.228 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	~125 °C	<a href="#">[2]</a> <a href="#">[4]</a>
pKa (Predicted)	4.60 ± 0.24	<a href="#">[4]</a>
Storage Conditions	Store in freezer (-20°C), under inert atmosphere, keep in dark place	<a href="#">[4]</a>

## Spectral Data Summary

While specific experimental spectra for **5-Hydrazinyl-2-methoxypyridine** are not widely published, the following table outlines the expected characteristic spectral data based on its functional groups and analysis of similar structures.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Spectroscopy Type	Expected Chemical Shifts / Absorption Bands
<sup>1</sup> H NMR	$\delta$ ~8.0-8.2 ppm (s, 1H): Aromatic H on C2 (deshielded by N and adjacent to hydrazine). $\delta$ ~7.0-7.5 ppm (dd, 1H): Aromatic H on C4. $\delta$ ~6.6-6.8 ppm (d, 1H): Aromatic H on C6. $\delta$ ~3.8-4.0 ppm (s, 3H): Methoxy (-OCH <sub>3</sub> ) protons. $\delta$ ~4.0-5.5 ppm (br s, 3H): Hydrazine (-NHNH <sub>2</sub> ) protons, broad and exchangeable.[8][9][10]
<sup>13</sup> C NMR	$\delta$ ~160-165 ppm: C2 (attached to OCH <sub>3</sub> ). $\delta$ ~140-145 ppm: C6 (ipso-carbon to hydrazine). $\delta$ ~135-140 ppm: C4. $\delta$ ~110-115 ppm: C5. $\delta$ ~105-110 ppm: C3. $\delta$ ~50-55 ppm: Methoxy (-OCH <sub>3</sub> ) carbon.[11][12][13]
IR Spectroscopy	3200-3400 cm <sup>-1</sup> (m, br): N-H stretching (hydrazine).3000-3100 cm <sup>-1</sup> (w): Aromatic C-H stretching.2850-2950 cm <sup>-1</sup> (m): Aliphatic C-H stretching (methoxy).1580-1610 cm <sup>-1</sup> (m-s): C=C and C=N stretching (pyridine ring).1250-1300 cm <sup>-1</sup> (s): Aryl C-O stretching (methoxy).[7][14][15][16]
Mass Spectrometry	[M] <sup>+</sup> : Expected at m/z = 139.0746 (Exact Mass).[1][3]

## Reactivity Profile

The chemistry of **5-Hydrazinyl-2-methoxypyridine** is dominated by the hydrazine moiety. The terminal nitrogen is highly nucleophilic and readily reacts with electrophiles.

**Reaction with Carbonyls:** A key reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[1][17][18] This reaction is typically catalyzed by a small amount of acid and is fundamental to using this compound as a building block for synthesizing larger, biologically active molecules.[18][19]

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